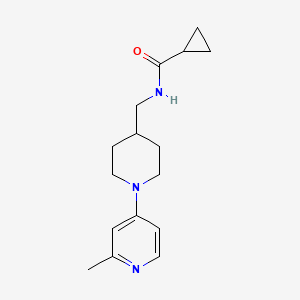

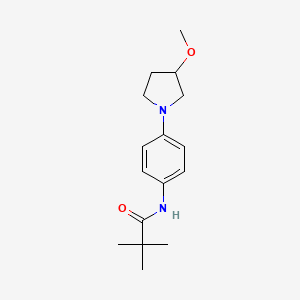

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in the scientific community.

Scientific Research Applications

Nonlinear Optics and Optical Signal Processing

The arrangement of intercalated molecules within layered structures has been studied using molecular simulation methods. Specifically, N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives—3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe) and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2)—were placed between layers of zirconium 4-sulfophenylphosphonate. These materials exhibit a dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space, as well as the sulfo groups of the host layers. Calculations of dipole moments suggest their potential use in nonlinear optics .

Cytostatic Activity

A related compound, 1-(2-methylpyridin-4-yl)piperidin-4-amine , has shown significant cytostatic activity against cultured L1210 cells. This property makes it relevant for potential applications in cancer research and treatment .

One-Pot Functionalization of Unsaturated Intermediates

Piperidine derivatives, including those related to our compound, have been used in one-pot functionalization reactions. These methods allow for the efficient modification of unsaturated intermediates, which is valuable in synthetic chemistry and drug discovery .

Antibacterial Activity

While not directly related to the compound itself, synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have demonstrated antibacterial efficacy against ESBL-producing E. coli ST131 strains. This highlights the potential of similar pyridine derivatives in combating bacterial infections .

properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c1-12-10-15(4-7-17-12)19-8-5-13(6-9-19)11-18-16(20)14-2-3-14/h4,7,10,13-14H,2-3,5-6,8-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRRVKQMHSPVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)

![1-(Benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2753336.png)

![5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753338.png)

![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2753339.png)

![(2Z)-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B2753342.png)

![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2753344.png)

![4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753349.png)

![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)

![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)